Regiochemical Differentiation: Para-Nitro (181065-58-7) vs. Meta-Nitro (152459-75-1) PKC-α Selectivity Profile
The para-nitro regioisomer N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) and its meta-nitro counterpart N-(3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152459-75-1) display fundamentally different biological activity profiles. The meta-nitro compound (designated CGP 53506) was characterized by Zimmermann et al. (1996) as a selective PKC-α inhibitor with IC50 = 0.79 µM, showing no significant inhibition of other PKC subtypes tested [1]. In contrast, the para-nitro isomer (181065-58-7) was not among the active PKC inhibitors reported in that study, consistent with an SAR wherein the meta-nitro substitution is required for the H-bond acceptor/donor geometry adjacent to the pyrimidine that drives PKC-α binding [1]. This differential activity has direct practical consequences: 152459-75-1 is procured as a bioactive tool compound for PKC signalling studies, whereas 181065-58-7 is procured almost exclusively as a synthetic intermediate predisposed for nitro reduction to the 4-amino pharmacophore [2].
| Evidence Dimension | PKC-α inhibitory activity (IC50) and biological role |
|---|---|
| Target Compound Data | IC50 not reported as active against PKC-α; characterized as a synthetic intermediate for nitro reduction to 4-aminophenyl derivative |
| Comparator Or Baseline | N-(3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS 152459-75-1, CGP 53506): IC50 = 0.79 µM against PKC-α (selective vs. other PKC subtypes) |
| Quantified Difference | Qualitative divergence: meta-nitro isomer is a selective PKC-α inhibitor (IC50 0.79 µM); para-nitro isomer is inactive in this assay and serves as a reduction precursor |
| Conditions | PKC-α enzyme inhibition assay; Arch. Pharm. (Weinheim) 1996, 329(7), 371–376; recombinant PKC isoforms. |
Why This Matters
Researchers procuring for kinase inhibition studies must select 152459-75-1 (meta-nitro), whereas those requiring the imatinib-relevant 4-aminophenyl reduction product must select 181065-58-7 (para-nitro)—interchanging them yields either an inactive compound or the wrong downstream pharmacophore.
- [1] J. Zimmermann et al., 'Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC)', Arch. Pharm. (Weinheim), 1996, 329(7), 371–376. DOI: 10.1002/ardp.19963290707. Compound 7 (meta-nitro) IC50 = 0.79 µM against PKC-α. View Source
- [2] M. Kinigopoulou et al., 'An optimized approach in the synthesis of imatinib intermediates and analogues', RSC Adv., 2016, 6, 61458–61467. The para-nitro intermediate 5a (corresponding to 181065-58-7) is reduced to arylamine 6a for downstream imatinib coupling. View Source
